



# Application Note: Solid-Phase Extraction for Metoprolol Analysis in Urine

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Compound of Interest		
Compound Name:	Metoprolol	
Cat. No.:	B1676517	Get Quote

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**Metoprolol** is a selective β1-adrenergic receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension and angina pectoris. The analysis of **metoprolol** and its metabolites in biological fluids like urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in clinical and toxicological trials.[1][2] Urine, as a complex biological matrix, contains numerous interfering substances that can affect the accuracy and sensitivity of analytical methods. Solid-Phase Extraction (SPE) is a highly effective sample preparation technique used to isolate and concentrate **metoprolol** from urine, thereby removing matrix interferences and improving the reliability of subsequent quantitative analysis by methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][3]

# **Principle of Solid-Phase Extraction (SPE)**

SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties. For **metoprolol** analysis, common SPE sorbents include reversed-phase materials like C18 and mixed-mode cation-exchange sorbents.[1][3] The process involves passing the liquid urine sample through a cartridge containing the solid sorbent. **Metoprolol** is retained on the sorbent while unwanted matrix components are washed away. Finally, a different solvent is used to elute the purified **metoprolol** for analysis. Mixed-



mode cartridges, which combine reversed-phase and ion-exchange properties, are particularly effective for extracting basic compounds like **metoprolol** from complex matrices.[1]

## **Quantitative Data Summary**

The following table summarizes the performance of various SPE methods for the analysis of **metoprolol** in urine.

SPE Sorbent/Met hod	Analytical Finish	Recovery (%)	Limit of Detection (LOD)	Limit of Quantificati on (LOQ)	Reference
Empore Disc	GC-MS	Not Specified	30 ng/mL	Not Specified	[4]
Not Specified	HPLC-FLD	> 68.0%	Not Specified	25 ng/mL (0.025 μg/mL)	[5]
C18 Cartridge	HPLC-FLD	Not Specified	Not Specified	Not Specified	[3]
Not Specified	HPLC-FLD	96.4 ± 1.75%	1.5 ng/mL	5.0 ng/mL	[6]
Not Specified	LC-MS/MS	86 - 94%	0.21 μg/L (0.21 ng/mL)	0.70 μg/L (0.70 ng/mL)	[2]
Molecularly Imprinted Polymer (MIP)	LC-MS/MS	Not Specified	Not Specified	3.0 μg/L (3.0 ng/mL)	[7]

# Experimental Protocol: Metoprolol Extraction from Urine using C18 SPE

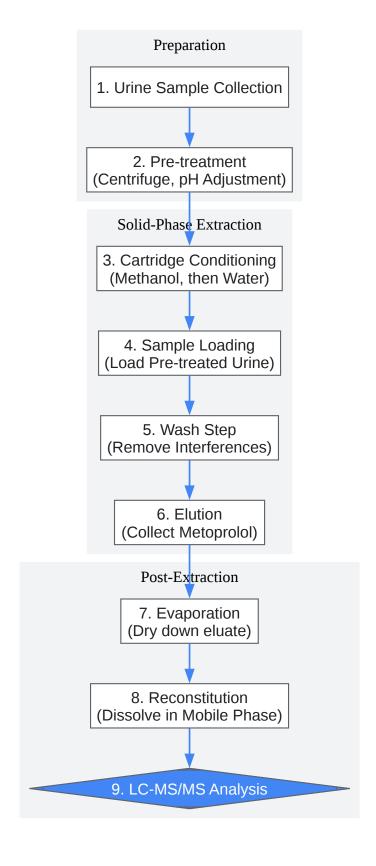
This protocol is a representative example based on methodologies described for the extraction of **metoprolol** from urine using C18 solid-phase extraction cartridges.[3]

#### 4.1. Materials and Reagents



- Metoprolol standard
- C18 SPE Cartridges (e.g., 100 mg, 1 mL)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- · Formic Acid or Acetic Acid
- · Deionized Water
- Vortex mixer
- Centrifuge
- SPE Vacuum Manifold
- Nitrogen evaporator
- 4.2. Sample Pre-treatment
- · Collect a urine sample in a clean container.
- Centrifuge the urine sample at approximately 4000 rpm for 10 minutes to remove particulate matter.
- Take a 100 μL aliquot of the supernatant for the extraction process.[3]
- The pH of the sample may need adjustment. For basic compounds on reversed-phase media, a neutral to slightly basic pH (e.g., pH 7-10) can improve retention. One study noted the best SPE recovery for beta-blockers was at pH 10.[4]
- 4.3. SPE Procedure





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Caption: Workflow for **Metoprolol** Extraction from Urine using SPE.



#### Step 1: Cartridge Conditioning

- Pass 1 mL of methanol through the C18 cartridge to activate the stationary phase.
- Pass 1 mL of deionized water to equilibrate the cartridge. Do not allow the cartridge to dry out before loading the sample.

#### Step 2: Sample Loading

- Load the 100 μL pre-treated urine sample onto the conditioned C18 cartridge.
- Apply a slow, steady flow rate (e.g., 1 mL/min) using a vacuum manifold to ensure proper binding of metoprolol to the sorbent.

#### Step 3: Washing

- Wash the cartridge with 1 mL of deionized water or a mild organic solvent mixture (e.g., 5% methanol in water) to remove hydrophilic interferences and salts.
- Some protocols may use a wash solution containing a low concentration of acid or base depending on the sorbent type.[1] For instance, washing with 2% formic acid or ammonium hydroxide in water has been reported for mixed-mode cartridges.[1]

#### Step 4: Elution

- Elute the retained **metoprolol** from the cartridge using an appropriate solvent.
- A common elution solvent is a mixture of methanol and a small amount of acid. For example, use 1.2 mL of an aqueous acetic acid (0.1%, v/v) and methanol mixture (40:60, v/v).[3]
  Another option is using methanol containing acetic acid.[1]
- Collect the eluate in a clean collection tube.

#### 4.4. Post-Elution Processing

 Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.



- Reconstitute the dried residue in a suitable volume (e.g., 100-250 μL) of the mobile phase used for the subsequent analytical method (e.g., HPLC or LC-MS/MS).[3]
- Vortex the reconstituted sample to ensure the analyte is fully dissolved.
- The sample is now ready for injection into the analytical instrument.

### Conclusion

Solid-Phase Extraction is a robust and reliable method for the extraction and purification of **metoprolol** from complex urine samples. The choice of SPE sorbent, such as C18 or mixed-mode cation exchange, allows for high recovery and effective removal of matrix interferences, leading to improved sensitivity and accuracy in quantitative analysis. The protocol outlined provides a solid foundation for researchers to develop and validate their own specific methods for **metoprolol** determination in a clinical or research setting.

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